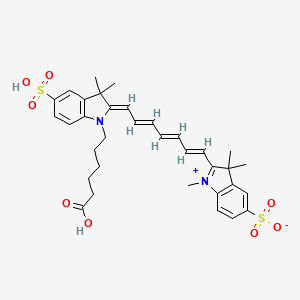

Sulfo-Cy7 carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C34H40N2O8S2 |

|---|---|

Molekulargewicht |

668.8 g/mol |

IUPAC-Name |

2-[(1E,3E,5E,7Z)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |

InChI |

InChI=1S/C34H40N2O8S2/c1-33(2)26-22-24(45(39,40)41)17-19-28(26)35(5)30(33)14-10-7-6-8-11-15-31-34(3,4)27-23-25(46(42,43)44)18-20-29(27)36(31)21-13-9-12-16-32(37)38/h6-8,10-11,14-15,17-20,22-23H,9,12-13,16,21H2,1-5H3,(H2-,37,38,39,40,41,42,43,44) |

InChI-Schlüssel |

BUJQQICVGXKLAD-UHFFFAOYSA-N |

Isomerische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |

Kanonische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sulfo-Cy7 Carboxylic Acid: A Comprehensive Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7 carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family of dyes. Its exceptional photophysical properties, including high hydrophilicity, a large molar extinction coefficient, and a good quantum yield, make it an invaluable tool for a wide range of applications in biological research and drug development. The presence of a carboxylic acid functional group allows for its covalent conjugation to a variety of biomolecules, enabling the fluorescent labeling of proteins, antibodies, peptides, and nucleic acids. This guide provides an in-depth overview of this compound, its physicochemical properties, detailed experimental protocols for its use, and its applications in advanced fluorescence imaging and analysis.

Physicochemical Properties and Quantitative Data

This compound exhibits distinct spectral properties in the near-infrared range, which is highly advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration. The key quantitative data for this fluorophore are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λ_abs_) | 750 nm | [1][2][3] |

| Emission Maximum (λ_em_) | 773 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 240,600 L·mol⁻¹·cm⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φ) | 0.24 | [1] |

| Molecular Weight | 746.97 g/mol | [1][4] |

| Solubility | Soluble in water, DMF, DMSO | [1][5] |

| Appearance | Dark green powder | [1] |

Core Applications

The unique characteristics of Sulfo-Cy7 make it a versatile tool for various scientific applications:

-

In Vivo Imaging: Its emission in the NIR window allows for deep tissue imaging with minimal background interference.[6]

-

Fluorescence Microscopy: Enables high-resolution imaging of labeled cells and tissues.[6]

-

Flow Cytometry: Provides a distinct signal for precise cell sorting and analysis.[6]

-

Bioconjugation: The carboxylic acid group facilitates the efficient labeling of biomolecules for targeted studies.[6]

-

Molecular Probes: Used in the development of bioanalytical assays to investigate molecular interactions.[6]

Experimental Protocols: Biomolecule Conjugation

The carboxylic acid group of Sulfo-Cy7 is not directly reactive with amines on biomolecules. It must first be activated to a more reactive intermediate. A common and effective method is the two-step carbodiimide (B86325) reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

Principle of the Two-Step EDC/Sulfo-NHS Conjugation

-

Activation of Carboxylic Acid: EDC reacts with the carboxylic acid on Sulfo-Cy7 to form a highly reactive O-acylisourea intermediate.

-

Formation of a Stable Intermediate: This intermediate can react directly with primary amines. However, to improve reaction efficiency and stability of the activated dye, Sulfo-NHS is added to convert the O-acylisourea intermediate into a more stable Sulfo-NHS ester. This ester is less susceptible to hydrolysis in aqueous environments.

-

Conjugation to Primary Amines: The Sulfo-NHS ester of Sulfo-Cy7 then reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues on a protein) to form a stable amide bond, covalently linking the dye to the biomolecule.

Detailed Protocol for Antibody Labeling

This protocol provides a general guideline for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

-

This compound

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Solutions:

-

Dissolve this compound in DMSO or DMF to a stock concentration of 10 mg/mL.

-

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in the Activation Buffer. These reagents are moisture-sensitive and should be used promptly.

-

-

Activate this compound:

-

In a microcentrifuge tube, mix a molar excess of EDC and Sulfo-NHS with the this compound solution. A 1.5-fold molar excess of EDC and Sulfo-NHS over the dye is a good starting point.

-

Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

-

-

Conjugate to the Antibody:

-

Add the activated Sulfo-Cy7 Sulfo-NHS ester to the antibody solution in the Conjugation Buffer. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10:1 to 20:1 (dye:antibody) is common.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quench the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS ester.

-

-

Purify the Conjugate:

-

Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled antibody, which will be visibly colored and will elute first.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 750 nm (for the dye).

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

-

Visualizing the Workflow and Application

To further clarify the experimental process and the application of this compound, the following diagrams are provided.

Caption: Experimental workflow for biomolecule labeling with Sulfo-Cy7.

Caption: Application of Sulfo-Cy7 labeled antibody for cell targeting.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]

- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 4. Sulfo-Cyanine7 carboxylic acid | AxisPharm [axispharm.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Sulfo-Cy7 Carboxylic Acid: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Sulfo-Cy7 carboxylic acid, a near-infrared (NIR) fluorescent dye. It includes detailed experimental protocols for its application in bioconjugation, fluorescence microscopy, and flow cytometry, along with insights into its role in imaging key signaling pathways in cancer research.

Core Chemical and Physical Properties

This compound is a water-soluble heptamethine cyanine (B1664457) dye that exhibits strong fluorescence in the near-infrared spectrum. Its key characteristics make it a valuable tool for a range of biomedical research applications, particularly in in vivo imaging, where deep tissue penetration and low autofluorescence are critical. The sulfonate groups enhance its water solubility, making it suitable for use in biological buffers without the need for organic co-solvents that could denature proteins.[1][2] The carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules through the use of carbodiimide (B86325) chemistry.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various sources. Discrepancies in molecular weight are attributable to the different salt forms of the compound.

| Property | Value | Notes |

| Molecular Formula | C37H43N2KO8S2 | For the potassium salt[4] |

| C37H44N2O8S2 | For the free acid form[1] | |

| C40H55N3O8S2 | For the triethylammonium (B8662869) salt[5] | |

| Molecular Weight | 746.97 g/mol | Potassium salt[4] |

| 708.88 g/mol | Free acid form[1] | |

| 668.82 g/mol | Inner salt[6] | |

| 770.01 g/mol | Triethylammonium salt | |

| CAS Number | 2104632-29-1 | Inner salt[1][3] |

| 2104632-30-4 | Sodium salt[3][4] | |

| 1251915-04-4 | Unspecified form[7] | |

| Appearance | Dark green solid | |

| Solubility | Soluble in water, DMF, and DMSO.[3] | Practically insoluble in non-polar organic solvents.[3] |

| Excitation Maximum (λex) | ~750 nm | [2] |

| Emission Maximum (λem) | ~773 nm | [2] |

| Molar Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.24-0.36 | [8] |

| Stokes Shift | ~23 nm | [2] |

Experimental Protocols

Bioconjugation via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of this compound to a primary amine-containing biomolecule (e.g., protein, antibody, or peptide) using a two-step carbodiimide reaction. This method minimizes self-polymerization of the biomolecule.[9]

Materials:

-

This compound

-

Biomolecule to be labeled

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Biomolecule Preparation: Dissolve the biomolecule in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

-

Dye Preparation: Dissolve this compound in DMSO or DMF to prepare a 10 mM stock solution.

-

Activation of Carboxylic Acid:

-

In a separate tube, dissolve this compound in Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the dye solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation:

-

Add the activated Sulfo-Cy7 solution to the biomolecule solution. A molar ratio of 10:1 to 20:1 (dye:biomolecule) is a good starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.

-

-

Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

-

Purification: Remove unconjugated dye and byproducts by gel filtration or dialysis. The first colored fraction to elute will be the labeled biomolecule.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

Fluorescence Microscopy

This protocol provides a general workflow for imaging cells labeled with a Sulfo-Cy7 conjugate.

Materials:

-

Sulfo-Cy7 labeled probe (e.g., antibody)

-

Cells cultured on coverslips or in imaging dishes

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Fluorescence microscope with appropriate filter sets for Cy7 (Excitation: ~740-760 nm, Emission: ~770-800 nm)

Procedure:

-

Cell Preparation: Grow cells to the desired confluency.

-

Labeling:

-

For live-cell imaging, incubate cells with the Sulfo-Cy7 probe diluted in culture medium for the desired time and concentration.

-

For fixed-cell imaging, fix the cells with fixation solution for 10-15 minutes at room temperature.

-

-

Washing: Wash the cells three times with PBS to remove unbound probe.

-

Permeabilization (for intracellular targets): If targeting an intracellular protein, permeabilize the cells for 10 minutes.

-

Blocking: Incubate with blocking buffer for 30-60 minutes to reduce non-specific binding.

-

Staining: Incubate with the Sulfo-Cy7 conjugate diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining (optional): Incubate with a nuclear counterstain like DAPI.

-

Mounting: Mount the coverslip onto a microscope slide using mounting medium.

-

Imaging: Acquire images using a fluorescence microscope with the appropriate Cy7 filter set.

Flow Cytometry

This protocol outlines the use of a Sulfo-Cy7 conjugate for staining cells for flow cytometric analysis.

Materials:

-

Sulfo-Cy7 labeled probe (e.g., antibody)

-

Cell suspension

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer equipped with a red laser (~633-640 nm) and appropriate detectors for the far-red/NIR channel.

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in ice-cold staining buffer.

-

Blocking: Incubate cells with a blocking agent (e.g., Fc block) to prevent non-specific antibody binding.

-

Staining: Add the Sulfo-Cy7 conjugate at the predetermined optimal concentration.

-

Incubation: Incubate for 30-60 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 1-2 mL of staining buffer by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cells in 0.5 mL of staining buffer.

-

Analysis: Analyze the cells on a flow cytometer.

Signaling Pathways Imaged with NIR Dyes

The uptake and retention of certain NIR dyes, including those structurally similar to Sulfo-Cy7, have been linked to specific signaling pathways that are often dysregulated in cancer. This provides a mechanism for tumor-specific imaging.

HIF1α/OATPs Signaling Axis

In hypoxic tumor environments, the transcription factor Hypoxia-Inducible Factor 1α (HIF1α) is stabilized. HIF1α upregulates the expression of Organic Anion-Transporting Polypeptides (OATPs) on the cancer cell surface. These transporters then facilitate the uptake of NIR dyes like MHI-148 (a heptamethine carbocyanine dye) into the tumor cells, leading to their accumulation and enabling tumor visualization.[10][11][12]

β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is also implicated in the regulation of membrane transporters. In some cancers, such as hepatocellular carcinoma, this pathway can regulate the expression of OATP2B1 (an uptake transporter) and ABCG2 (an efflux transporter). Dysregulation of this pathway can therefore influence the net accumulation of NIR dyes within tumor cells, affecting the intensity of the fluorescence signal in imaging applications.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Sulfo-Cyanine7 carboxylic acid | AxisPharm [axispharm.com]

- 5. This compound TEA | C40H55N3O8S2 | CID 170904440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mutantidh1-in-1.com [mutantidh1-in-1.com]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 10. Research Portal [rex.libraries.wsu.edu]

- 11. Near-infrared fluorescence imaging of cancer mediated by tumor hypoxia and HIF1α/OATPs signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Near-infrared fluorescence imaging of cancer mediated by tumor hypoxia and HIF1α/OATPs signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]

Sulfo-Cy7 Carboxylic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Sulfo-Cy7 carboxylic acid, a near-infrared (NIR) fluorescent dye, for researchers, scientists, and drug development professionals. The document details its spectral properties, experimental protocols for its use, and workflows for its application in bioconjugation and in-vivo imaging.

Core Properties of this compound

This compound is a water-soluble, near-infrared fluorescent dye recognized for its high molar extinction coefficient and improved quantum yield.[1][2] Its hydrophilic nature, due to the presence of sulfo groups, makes it particularly suitable for biological applications in aqueous environments.[2][3] The carboxylic acid functional group allows for the covalent labeling of biomolecules, such as proteins and antibodies, through amide bond formation.[3]

Spectral Characteristics

The key spectral properties of this compound are summarized in the table below. These characteristics make it an ideal candidate for deep-tissue imaging and other applications where minimizing background autofluorescence is critical.[4]

| Property | Value | Reference |

| Excitation Maximum (λ_abs_) | ~750 nm | [2][4] |

| Emission Maximum (λ_em_) | ~773 nm | [2][4] |

| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.24 | [2] |

| Stokes Shift | ~23 nm | [4] |

| Recommended Storage | -20°C in the dark | [2][5] |

| Solubility | Good in water, DMF, and DMSO | [2][5] |

Experimental Protocols

Measurement of Absorbance and Emission Spectra

A precise determination of the absorbance and emission spectra is crucial for the effective use of this compound. The following is a generalized protocol for these measurements.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), deionized water, or ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO.

-

Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS pH 7.4) to a concentration suitable for absorbance and fluorescence measurements. The final concentration should result in an absorbance maximum between 0.05 and 0.1 AU for accurate fluorescence measurements.

-

Absorbance Spectrum Measurement:

-

Use a UV-Vis spectrophotometer.

-

Blank the instrument with the same solvent used for the working solution.

-

Measure the absorbance of the this compound working solution from approximately 600 nm to 850 nm.

-

Identify the wavelength of maximum absorbance (λ_abs_).

-

-

Emission Spectrum Measurement:

-

Use a fluorometer.

-

Set the excitation wavelength to the determined absorbance maximum (~750 nm).

-

Scan the emission spectrum from approximately 760 nm to 850 nm.

-

Identify the wavelength of maximum emission (λ_em_).

-

Bioconjugation of this compound to a Protein

The carboxylic acid group of Sulfo-Cy7 can be conjugated to primary amines (e.g., lysine (B10760008) residues) on proteins using a carbodiimide (B86325) crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[6][7][8]

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Desalting column for purification

Protocol:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of this compound:

-

Dissolve this compound in DMSO to prepare a stock solution.

-

In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer immediately before use.

-

Add the EDC/Sulfo-NHS solution to the this compound solution. A molar excess of EDC and Sulfo-NHS over the dye is recommended.

-

Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.

-

-

Conjugation Reaction:

-

Add the activated this compound to the protein solution. The molar ratio of dye to protein should be optimized for the specific application.

-

Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer.

-

Incubate for 2 hours to overnight at room temperature with gentle stirring.

-

-

Quenching: Add the quenching solution to stop the reaction.

-

Purification: Remove unconjugated dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Caption: Workflow for the bioconjugation of this compound to a protein.

In-Vivo Fluorescence Imaging Workflow

This compound and its bioconjugates are valuable tools for in-vivo fluorescence imaging due to their emission in the near-infrared window, which allows for deep tissue penetration and low background signal.[4] A typical workflow for an in-vivo imaging study is outlined below.

Caption: Generalized workflow for in-vivo fluorescence imaging using a Sulfo-Cy7 labeled probe.

This in-depth guide provides a solid foundation for the utilization of this compound in various research and development applications. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Sulfo-Cyanine7 carboxylic acid | AxisPharm [axispharm.com]

- 4. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

A Technical Guide to Sulfo-Cy7: Properties and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the near-infrared (NIR) fluorescent dye, Sulfo-Cy7. This document outlines its spectral properties, provides detailed experimental protocols for its use in bioconjugation, and offers visualizations of experimental workflows to aid in research and development.

Core Properties of Sulfo-Cy7

Sulfo-Cy7 is a water-soluble cyanine (B1664457) dye that fluoresces in the near-infrared spectrum.[] Its water solubility, a result of the presence of sulfonate groups, makes it an ideal candidate for labeling biological molecules in aqueous environments without the need for organic co-solvents, which can be detrimental to sensitive proteins.[] The dye is characterized by its high photostability and bright fluorescence, making it a valuable tool for a variety of biological imaging applications.[2][3]

The spectral characteristics of Sulfo-Cy7 fall within the "NIR window" of biological tissues (approximately 700-900 nm), where background autofluorescence is minimal, and light penetration is maximal.[] This property makes it particularly well-suited for deep-tissue and in vivo imaging studies.[][2]

Quantitative Spectral Data

The key spectral and physical properties of Sulfo-Cy7 are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Excitation Maximum (λex) | ~750 nm | [][2][3][4][5][6][7] |

| Emission Maximum (λem) | ~773 nm | [][2][3][4][5][6][7][8] |

| Molar Extinction Coefficient (ε) | 240,600 L·mol-1·cm-1 | [3][4][5][6][7] |

| Fluorescence Quantum Yield (Φ) | 0.24 | [4][6][8] |

| Stokes Shift | ~23 nm | [2] |

Applications in Research and Drug Development

The favorable properties of Sulfo-Cy7 have led to its widespread adoption in various scientific disciplines. Key applications include:

-

In Vivo Imaging: Its emission in the NIR window allows for deep-tissue imaging with reduced background signal, making it ideal for tracking labeled cells, nanoparticles, or therapeutic agents in living organisms.[2][9]

-

Fluorescence Microscopy: Sulfo-Cy7 is used for high-resolution imaging of cells and tissues, enabling the visualization of specific biomolecules and cellular structures.[2][10]

-

Flow Cytometry: The dye provides a distinct signal in the far-red region of the spectrum, facilitating the sorting and analysis of cell populations.[2][10]

-

Bioconjugation: Sulfo-Cy7 is commonly used to label proteins, antibodies, peptides, and nucleic acids for a variety of downstream applications.[][2][9]

-

Molecular Probes: It serves as a reporter molecule in bioanalytical assays to study molecular interactions and enzymatic activity.[2][10]

Experimental Protocols

Detailed methodologies for labeling biomolecules with Sulfo-Cy7 are crucial for successful experimental outcomes. Below are protocols for two common reactive forms of Sulfo-Cy7: NHS ester and maleimide (B117702).

Protein Labeling with Sulfo-Cy7 NHS Ester

This protocol is designed for labeling primary amine groups (-NH2) in proteins and other biomolecules.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Sulfo-Cy7 NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium Bicarbonate

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Prepare a 10 mg/mL stock solution of Sulfo-Cy7 NHS ester in anhydrous DMSO.[11]

-

-

Conjugation Reaction:

-

Purification:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[12]

-

Collect the fractions containing the labeled protein.

-

Protein Labeling with Sulfo-Cy7 Maleimide

This protocol is suitable for labeling sulfhydryl groups (-SH), such as those found in cysteine residues.

Materials:

-

Protein containing free sulfhydryl groups in a degassed buffer (e.g., PBS, pH 7.0-7.5)

-

Reducing agent (e.g., TCEP)

-

Sulfo-Cy7 maleimide

-

Anhydrous Dimethylformamide (DMF) or DMSO

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation and Reduction:

-

Dissolve the protein in a degassed buffer at pH 7.0-7.5.[13]

-

If the protein contains disulfide bonds, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature to expose the sulfhydryl groups.[14]

-

Remove the excess reducing agent if necessary (e.g., by dialysis or a desalting column), although TCEP does not need to be removed before labeling.[13][14]

-

-

Dye Preparation:

-

Conjugation Reaction:

-

Purification:

-

Purify the labeled protein from unreacted dye using size-exclusion chromatography or another suitable method.[13]

-

Conclusion

Sulfo-Cy7 is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its excellent spectral properties, water solubility, and photostability make it a superior choice for a wide range of fluorescence-based applications, particularly those requiring deep-tissue imaging. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of Sulfo-Cy7 in your research endeavors.

References

- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. content.labscoop.com [content.labscoop.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. interchim.fr [interchim.fr]

An In-depth Technical Guide to Sulfo-Cy7 Carboxylic Acid for Researchers and Drug Development Professionals

Introduction: Sulfo-Cy7 carboxylic acid is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family of dyes. Its exceptional brightness, photostability, and water solubility, conferred by the presence of sulfonate groups, make it a valuable tool in a multitude of research and drug development applications. The NIR fluorescence emission of Sulfo-Cy7 is particularly advantageous for deep-tissue in vivo imaging, as it minimizes interference from background autofluorescence inherent in biological samples. This guide provides a comprehensive overview of the chemical properties of this compound, its various forms, and a detailed protocol for its application in bioconjugation.

Core Molecular Properties and Variants

A critical aspect for researchers to understand is that "this compound" can refer to several distinct chemical structures, primarily differing in their salt form. This variation impacts the molecular weight and formula, which is a crucial consideration for accurate experimental design and data analysis. The most common variants are presented below.

| Variant | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound (Inner Salt) | C37H44N2O8S2 | 708.88 | 2104632-29-1 |

| This compound (Potassium Salt) | C37H43KN2O8S2 | 746.97 | 2104632-30-4 |

| This compound | C34H... | 668.82 | 1251915-04-4 |

It is imperative for researchers to verify the specific variant of this compound they are using, as provided by the supplier, to ensure precise calculations for labeling reactions and subsequent analyses.

Experimental Protocol: Protein Labeling with this compound

The carboxylic acid functional group on Sulfo-Cy7 does not directly react with primary amines on proteins. Therefore, a two-step conjugation process involving a carbodiimide (B86325) activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is required. This process first activates the carboxylic acid, which then readily reacts with primary amines (e.g., on lysine (B10760008) residues) on the target protein to form a stable amide bond.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to enhance efficiency)

-

Activation/Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Activation/Conjugation Buffer at a concentration of 1-10 mg/mL. The buffer must be free of extraneous primary amines.

-

-

Dye Preparation:

-

Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

-

-

Activation of this compound:

-

In a separate tube, mix this compound with EDC (and optionally NHS/Sulfo-NHS) in the Activation/Conjugation Buffer. A typical molar ratio is 1:10:20 (Dye:EDC:NHS).

-

Incubate the activation mixture for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated Sulfo-Cy7 mixture to the protein solution.

-

The optimal molar ratio of dye to protein for labeling will vary depending on the protein and the desired degree of labeling. A starting point is often a 5 to 20-fold molar excess of the dye.

-

Incubate the reaction mixture for 2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM to quench any unreacted dye.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (~750 nm).

-

Experimental Workflow Diagram

Caption: Workflow for EDC-mediated conjugation of this compound to a protein.

Sulfo-Cy7 Carboxylic Acid: A Comprehensive Technical Guide for Near-Infrared Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of Sulfo-Cy7 carboxylic acid, a prominent near-infrared (NIR) fluorescent dye. This document provides a detailed overview of its spectral characteristics, physicochemical properties, and its utility in various research and drug development contexts, including bioconjugation, in-vivo imaging, and flow cytometry.

Core Properties of this compound

This compound is a water-soluble, near-infrared fluorescent dye.[1][2] Its chemical structure, featuring sulfonate groups, imparts high hydrophilicity, making it particularly suitable for biological applications in aqueous environments.[1][] The cyanine (B1664457) dye structure is known for its high molar extinction coefficient and good quantum yield in the NIR spectrum.[1]

Spectral and Physicochemical Characteristics

The key quantitative parameters of this compound are summarized in the tables below. These properties make it an excellent candidate for applications requiring deep tissue penetration and minimal background autofluorescence.[1]

| Spectral Properties | Value | Reference |

| Excitation Maximum (λex) | ~750 nm | [1] |

| Emission Maximum (λem) | ~773 nm | [1] |

| Molar Extinction Coefficient (ε) | ~240,600 cm-1M-1 | [4] |

| Quantum Yield (Φ) | High | [1] |

| Stokes Shift | ~23 nm | [1] |

| Physicochemical Properties | Value | Reference |

| Solubility | Soluble in water, DMF, and DMSO | [2] |

| Photostability | High | [1][5] |

| pH Sensitivity | Fluorescence intensity is largely independent of pH in the physiological range | [6][7] |

Bioconjugation with this compound

While this compound is described as "non-reactive," its carboxylic acid group provides a handle for covalent attachment to biomolecules upon activation.[2] This process, known as bioconjugation, typically involves the use of carbodiimide (B86325) chemistry, such as the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), to convert the carboxylic acid into a more reactive amine-reactive ester.[8][9] This activated form can then readily react with primary amines on proteins, antibodies, or other biomolecules to form stable amide bonds.

General Experimental Protocol for Bioconjugation

The following is a general two-step protocol for the covalent conjugation of this compound to a protein using EDC and Sulfo-NHS.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.

-

Activation of this compound:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound dissolved in Activation Buffer.

-

Incubate the mixture for 15-30 minutes at room temperature.

-

-

Conjugation:

-

Add the activated Sulfo-Cy7 solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

-

Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.

-

Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

References

- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 4. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Sulfo-Cy7 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfo-Cy7 carboxylic acid, a near-infrared (NIR) fluorescent dye. It is designed to assist researchers, scientists, and drug development professionals in utilizing this versatile molecule for bioconjugation and imaging applications.

Core Concepts

This compound is a water-soluble, near-infrared fluorescent dye.[1][2][3] Its key features include high hydrophilicity due to the presence of sulfo groups, a high molar extinction coefficient, and improved quantum yield in the NIR spectrum.[1][2][3] These characteristics make it an excellent candidate for a variety of applications in biological research, particularly for in vivo imaging where deep tissue penetration and low background autofluorescence are crucial.[4]

The presence of a carboxylic acid group allows for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides through the formation of a stable amide bond. This process is typically mediated by carbodiimide (B86325) chemistry.

Chemical and Physical Properties

This compound is most accurately identified by the following Chemical Abstracts Service (CAS) numbers:

Another CAS number, 1251915-04-4, is also associated with a this compound structure. Researchers should verify the specific form of the dye with their supplier.

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below. This data is essential for designing and executing experiments involving fluorescence detection and bioconjugation.

| Property | Value | Source |

| CAS Number (Inner Salt) | 2104632-29-1 | [1][2][3][5] |

| Molecular Formula | C37H43N2KO8S2 | [6][7] |

| Molecular Weight | 746.97 g/mol | [3] |

| Excitation Maximum (λex) | ~750 nm | [4][6] |

| Emission Maximum (λem) | ~773 nm | [4][6] |

| Molar Extinction Coefficient (ε) | ~240,600 L·mol⁻¹·cm⁻¹ | [6] |

| Solubility | Soluble in water, DMF, and DMSO. | [1][6] |

| Storage Conditions | Store at -20°C in the dark, desiccated. | [1] |

Experimental Protocols

The primary application of this compound is its covalent attachment to biomolecules. The following is a detailed, generalized protocol for the conjugation of this compound to a protein containing primary amines using a two-step carbodiimide reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

Materials

-

This compound

-

Protein or other amine-containing biomolecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column or dialysis cassette for purification

Procedure

Step 1: Activation of this compound

-

Dissolve this compound in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS relative to the dye.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This reaction forms a more stable Sulfo-NHS ester intermediate.

Step 2: Conjugation to the Biomolecule

-

Dissolve the amine-containing biomolecule in the Coupling Buffer. The optimal pH for the reaction with primary amines is between 7.2 and 7.5.

-

Add the activated Sulfo-Cy7 Sulfo-NHS ester solution to the biomolecule solution. The molar ratio of dye to biomolecule should be optimized for the specific application to achieve the desired degree of labeling.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This step deactivates any unreacted Sulfo-NHS esters.

-

Purify the Sulfo-Cy7-biomolecule conjugate from excess dye and reaction byproducts. This is typically achieved using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS).

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the Sulfo-Cy7 dye).

Visualizations

Bioconjugation Workflow

The following diagram illustrates the key steps in the two-step EDC/Sulfo-NHS conjugation of this compound to a biomolecule.

Caption: Workflow for EDC/Sulfo-NHS mediated bioconjugation.

Application in Targeted Imaging

This compound, when conjugated to a targeting ligand (e.g., an antibody or peptide), can be used for targeted near-infrared fluorescence imaging. This approach is valuable in preclinical research for visualizing specific cell populations or tissues in vivo.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulfo-Cyanine7 carboxylic acid | AxisPharm [axispharm.com]

- 4. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 5. Sulfo-Cy7 | 2104632-29-1 (inner salt), 2104632-30-4 (sodium salt) [hepattack.com]

- 6. lumiprobe.jinpanbio.com [lumiprobe.jinpanbio.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

An In-depth Technical Guide to the Storage and Stability of Sulfo-Cy7 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of storing and handling Sulfo-Cy7 carboxylic acid to ensure its stability and optimal performance in research and development applications. The information presented herein is compiled from publicly available data and general best practices for cyanine (B1664457) dyes.

Introduction to this compound

This compound is a water-soluble, near-infrared (NIR) fluorescent dye.[1] Its excitation and emission maxima are in the NIR spectrum, a region with minimal absorbance by biological tissues, making it an ideal candidate for in vivo imaging and other applications requiring deep tissue penetration.[2][] The presence of sulfonate groups enhances its water solubility, which is advantageous for labeling biological molecules in aqueous environments.[2][] The carboxylic acid functional group allows for its conjugation to primary amines on biomolecules through the use of carbodiimide (B86325) chemistry.

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the integrity and performance of this compound. Both the solid form and solutions of the dye are susceptible to degradation if not stored under appropriate conditions.

Storage of Solid this compound

The solid, lyophilized form of this compound is the most stable for long-term storage. To maximize its shelf life, it is crucial to protect it from light, moisture, and elevated temperatures.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommendation | Rationale | Shelf Life |

| Temperature | -20°C | Minimizes thermal degradation | Up to 24 months[1][4] |

| Light | Store in the dark (e.g., in an amber vial or wrapped in foil) | Prevents photodegradation | Not specified, but prolonged exposure should be avoided[1][4] |

| Moisture | Store in a desiccated environment | Minimizes hydrolysis | Not specified, but desiccation is recommended[4] |

| Transportation | Room temperature | Acceptable for up to 3 weeks[1][4] | Not applicable |

Storage of this compound Solutions

Once dissolved, this compound is more susceptible to degradation. The stability of the dye in solution is dependent on the solvent, temperature, and exposure to light.

Table 2: Recommended Storage Conditions for this compound Solutions

| Temperature | Solvent | Light | Shelf Life |

| -20°C | Anhydrous DMSO or DMF | In the dark | Up to 1 month[5] |

| -80°C | Anhydrous DMSO or DMF | In the dark | Up to 6 months[5] |

Handling Procedures for Solutions:

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5]

-

Warming to Room Temperature: Before opening a vial of a frozen stock solution, it is essential to allow it to warm completely to room temperature. This prevents the condensation of atmospheric moisture inside the vial, which can lead to hydrolysis of the dye.

-

Inert Gas: For extended storage of stock solutions, purging the vial with an inert gas (e.g., argon or nitrogen) before sealing can help to displace oxygen and moisture, further preserving the dye's stability.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including light, pH, and the presence of oxidizing agents. While specific quantitative stability data for this particular molecule is not extensively published, the general stability profile of cyanine dyes provides valuable insights.

Photostability

Sulfo-Cy7 is generally considered to have high photostability compared to other fluorescent dyes.[2][6] However, like all cyanine dyes, it will undergo photodegradation upon prolonged exposure to light, especially high-intensity light sources. The primary mechanism of photodegradation for cyanine dyes involves the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals, which then react with the dye molecule, leading to the cleavage of the polymethine chain and a loss of fluorescence.

pH Stability

Sulfonated cyanine dyes are known to be stable over a broad pH range, typically from pH 3 to 10. The fluorescence intensity of closely related sulfonated cyanine dyes, such as sulfo-Cy3 and sulfo-Cy5, has been shown to be independent of pH in this range.[7] However, extreme pH conditions (highly acidic or alkaline) can lead to the degradation of the dye.

Chemical Stability

This compound is a relatively stable molecule but can be susceptible to degradation by strong oxidizing agents. The carboxylic acid group itself is stable but can be activated for conjugation, as discussed in the experimental protocols section.

Degradation Pathways

The primary degradation pathway for this compound, particularly when exposed to light in the presence of oxygen, is oxidative cleavage of the polymethine chain.

Caption: Simplified photodegradation pathway of Sulfo-Cy7.

Experimental Protocols

The following protocols are provided as a guide for key experiments involving this compound. These are general methodologies and may require optimization for specific applications.

Protocol for Conjugation of this compound to a Protein

This protocol describes a two-step carbodiimide-mediated reaction to conjugate this compound to primary amines on a protein.

Caption: Workflow for protein conjugation with Sulfo-Cy7.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer such as PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Activate Carboxylic Acid:

-

In a separate tube, mix this compound, EDC, and NHS in a molar ratio of 1:10:20 in the activation buffer.

-

Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation Reaction:

-

Add the activated dye solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.

-

-

Purification:

-

Remove unconjugated dye using a gel filtration column equilibrated with PBS.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

-

Protocol for Stability Testing using HPLC

This protocol outlines a general procedure for assessing the stability of this compound under specific stress conditions (e.g., different pH values or light exposure) using High-Performance Liquid Chromatography (HPLC).

Table 3: Example HPLC Parameters for Sulfo-Cy7 Analysis

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Start with a low percentage of B, increase to a high percentage over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~750 nm and/or fluorescence detection (Ex: ~750 nm, Em: ~776 nm) |

| Injection Volume | 10-20 µL |

Procedure for a pH Stability Study:

-

Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).

-

Prepare Samples: Prepare solutions of this compound in each buffer at a known concentration.

-

Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) in the dark.

-

Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

-

HPLC Analysis: Analyze each aliquot by HPLC to determine the peak area of the intact this compound.

-

Data Analysis: Plot the percentage of remaining this compound against time for each pH value to determine the degradation kinetics.

A similar procedure can be followed for photostability testing, where samples are exposed to a controlled light source, and aliquots are taken at different time points for HPLC analysis.

Conclusion

This compound is a powerful tool for NIR fluorescence applications. Its stability and performance are highly dependent on proper storage and handling. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the integrity of this dye, leading to more reliable and reproducible experimental outcomes. While general stability characteristics are known, it is recommended to perform application-specific stability assessments when working under harsh conditions or for long-term experiments.

References

Methodological & Application

Sulfo-Cy7 Carboxylic Acid: Application Notes and Protocols for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy7 carboxylic acid, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. This document details the dye's properties, provides protocols for its use, and offers insights into data interpretation for robust and reliable experimental outcomes.

This compound is a water-soluble fluorescent dye that is valuable for in vivo imaging due to its emission in the near-infrared spectrum, which allows for deep tissue penetration with minimal background autofluorescence.[1][2] Its high hydrophilicity and aqueous solubility are attributed to the presence of sulfonate groups.[1][3] This dye is particularly useful as a fluorescent marker in the NIR range, especially when attachment to other molecules is not required.[3][4]

Key Properties and Characteristics

This compound and its derivatives are characterized by their excellent photostability and high quantum yield, making them suitable for sensitive and long-term in vivo studies.[1][5] The key spectral and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~750 nm | [1][6] |

| Emission Maximum (λem) | ~773 nm | [1][6] |

| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | [5][6] |

| Stokes Shift | ~23 nm | [1] |

| Molecular Weight | 746.97 g/mol | [1] |

| Solubility | Good in water, DMF, DMSO | [3][6] |

| Storage Conditions | -20°C in the dark, desiccated | [3][5] |

Experimental Protocols

Bioconjugation of this compound to Biomolecules

While this compound can be used as a non-reactive marker, its carboxylic acid group allows for covalent conjugation to amine-containing biomolecules such as proteins, antibodies, and peptides.[4][7] This is typically achieved through a two-step process involving the activation of the carboxylic acid with EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).[8]

Materials:

-

This compound

-

Biomolecule (e.g., antibody, peptide) in an amine-free buffer (e.g., PBS)

-

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[8]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[8]

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[8]

-

Sulfo-NHS (N-hydroxysulfosuccinimide)[8]

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine[8]

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Solutions: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.[8]

-

Activate Sulfo-Cy7:

-

Dissolve this compound in the Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the Sulfo-Cy7 solution.

-

Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester intermediate.[8]

-

-

Conjugation to Biomolecule:

-

Dissolve the amine-containing biomolecule in the Coupling Buffer.

-

Add the activated Sulfo-Cy7 solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized depending on the desired degree of labeling.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quench Reaction: Add the Quenching Solution to the reaction mixture to quench any unreacted Sulfo-NHS esters. Incubate for 30 minutes at room temperature.[8]

-

Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a purification column (e.g., size-exclusion chromatography).

In Vivo Imaging Protocol for Small Animals

This protocol provides a general guideline for in vivo imaging in mice using this compound or its conjugates. Specific parameters may need to be optimized based on the animal model, the biological question, and the imaging system used.

Materials:

-

This compound or Sulfo-Cy7 labeled probe, sterile and pyrogen-free

-

Animal model (e.g., SPF BALB/c nude mice, 6-8 weeks old)[9]

-

Anesthesia (e.g., isoflurane)[10]

-

Sterile PBS or other appropriate vehicle for injection

-

In vivo imaging system equipped for NIR fluorescence detection (e.g., IVIS Spectrum)[10][11]

Procedure:

-

Animal Preparation:

-

Probe Administration:

-

Dilute the Sulfo-Cy7 probe to the desired concentration in a sterile vehicle. A typical dose for a conjugated antibody is 1-2 nmol per mouse.[10] For the free dye, a dose of 0.5 mg/kg can be considered as a starting point.[9][12]

-

Acquire a baseline image before injection to assess background autofluorescence.[10]

-

Inject the probe via an appropriate route, commonly intravenous (i.v.) through the tail vein. The typical injection volume is 100-200 µL.[9][10][12]

-

-

Image Acquisition:

-

Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 15 min, 1h, 4h, 24h, 48h).[10][12] The optimal imaging window will depend on the pharmacokinetics of the probe.[13][14]

-

Use appropriate filter sets for Sulfo-Cy7. A typical setup would be an excitation filter around 745 nm and an emission filter around 780-790 nm.[10][12]

-

-

Ex Vivo Organ Analysis (Optional):

-

At the final time point, euthanize the mouse.

-

Perfuse the animal with saline to remove blood from the organs.[10]

-

Carefully dissect major organs (e.g., liver, kidneys, spleen, lungs, heart) and any tumor tissue.[9][10]

-

Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm biodistribution.[10][11]

-

Applications in Research and Drug Development

The use of this compound and its bioconjugates is widespread in preclinical research. Key applications include:

-

Tumor Imaging: Labeled antibodies, peptides, or nanoparticles can be used to visualize and quantify tumor targeting and accumulation.[2][10]

-

Pharmacokinetics and Biodistribution: Tracking the distribution and clearance of labeled drugs or drug carriers provides crucial pharmacokinetic data.[13][14][15]

-

Inflammation and Infection Imaging: Probes targeting specific markers of inflammation or infection can enable non-invasive monitoring of disease processes.

-

Cell Tracking: Labeled cells can be tracked in vivo to study migration, engraftment, and other cellular behaviors.

Considerations for In Vivo Imaging

-

Probe Stability: Ensure the stability of the dye-biomolecule conjugate under physiological conditions.

-

Pharmacokinetics: The biodistribution and clearance profile of a Sulfo-Cy7 conjugate will be largely determined by the properties of the biomolecule it is attached to. Unconjugated this compound is expected to clear relatively rapidly through the renal system.

-

Controls: Appropriate controls are essential for accurate data interpretation. This includes imaging of uninjected animals to determine background autofluorescence and potentially the use of a non-targeted Sulfo-Cy7 probe to assess non-specific accumulation.[9]

-

Data Analysis: Quantitative analysis of fluorescence intensity in regions of interest (ROIs) is necessary to determine probe accumulation and persistence over time.[14]

By following these guidelines and protocols, researchers can effectively employ this compound for a wide range of in vivo imaging studies, contributing to a deeper understanding of biological processes and accelerating the development of new therapeutics.

References

- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Sulfo-Cyanine7 carboxylic acid | AxisPharm [axispharm.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]

- 7. interchim.fr [interchim.fr]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | In vivo pharmacokinetics of Glycyrrhiza uralensis polysaccharides [frontiersin.org]

Application Notes: Sulfo-Cy7 Carboxylic Acid as a Near-Infrared Fluorescent Marker

Introduction

Sulfo-Cy7 carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) dye family.[1] Its exceptional properties, including high hydrophilicity, a large molar extinction coefficient, and an improved quantum yield in the NIR spectrum, make it a valuable tool for a wide range of biomedical research applications.[1][2] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for use in aqueous biological environments.[3][4] The carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, enabling their use as targeted fluorescent probes.[3]

Physicochemical and Spectroscopic Properties

The key characteristics of this compound and the closely related Sulfo-Cy7.5 carboxylic acid are summarized below. These properties are critical for designing and executing fluorescence-based experiments.

| Property | This compound | Sulfo-Cy7.5 Carboxylic Acid | Reference(s) |

| Excitation Maximum | ~750 nm | ~778-788 nm | [3],[5][6] |

| Emission Maximum | ~773 nm | ~797-808 nm | [3],[5][6] |

| Molar Extinction Coeff. | ~240,600 M⁻¹cm⁻¹ | ~222,000 M⁻¹cm⁻¹ | [7],[5] |

| Quantum Yield | High | 0.21 | [3],[5] |

| Molecular Weight | ~746.97 g/mol | ~1083.41 g/mol | [2],[6] |

| Solubility | Water, DMF, DMSO | Water, DMSO | [2],[4] |

| Appearance | Dark green powder | Dark green powder | [2],[8] |

Key Applications

The near-infrared fluorescence of Sulfo-Cy7 and its derivatives offers significant advantages for biological imaging, primarily due to reduced background autofluorescence and deeper tissue penetration of NIR light.

-

In Vivo Imaging: The NIR properties of Sulfo-Cy7 make it ideal for deep tissue imaging in living organisms with minimal background noise.[3][9]

-

Fluorescence Microscopy: Enables high-resolution imaging of cells and tissues.[3]

-

Flow Cytometry: The distinct signal of Sulfo-Cy7 allows for precise cell sorting and analysis.[3]

-

Bioconjugation: The carboxylic acid group facilitates the efficient labeling of proteins, antibodies, and nucleic acids for use as molecular probes.[3]

Protocols: Biomolecule Labeling with this compound

The primary application of this compound is its covalent attachment to biomolecules. This is typically achieved through a two-step carbodiimide-mediated coupling reaction that targets primary amines (e.g., lysine (B10760008) residues in proteins).

Workflow for Amine-Reactive Labeling

Caption: Workflow for labeling biomolecules with this compound.

Chemical Pathway of EDC/Sulfo-NHS Coupling

Caption: Chemical reaction pathway for this compound conjugation.

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for labeling an antibody with this compound. The amounts and ratios may need to be optimized for different proteins.

I. Materials and Reagents

-

This compound

-

Antibody or protein to be labeled (in an amine-free buffer like PBS or MES)

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 50 mM MES, pH 6.0[10]

-

Coupling Buffer: PBS, pH 7.2-8.5[10]

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

II. Procedure

A. Preparation of Reagents

-

Protein Solution: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[11] Ensure the buffer does not contain primary amines (like Tris) or ammonium (B1175870) ions, as these will compete for reaction with the activated dye.[11]

-

Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

EDC and Sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each). These reagents are moisture-sensitive and hydrolyze in water.[10][12]

B. Activation of this compound

-

Combine the this compound solution with the EDC and Sulfo-NHS solutions. A common molar ratio is a 1:2:5 ratio of dye:EDC:Sulfo-NHS.

-

Incubate the mixture for 15 minutes at room temperature to form the semi-stable Sulfo-NHS ester.[12]

C. Conjugation to the Antibody

-

Add the activated Sulfo-Cy7 NHS-ester solution to the antibody solution. The optimal molar ratio of dye to protein is typically between 10:1 and 20:1.[13]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[13] Gentle mixing during incubation can improve labeling efficiency.[11]

D. Quenching the Reaction

-

Add the quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.[10]

-

Incubate for 30 minutes at room temperature.[10]

E. Purification of the Labeled Antibody

-

Separate the labeled antibody from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

-

The first colored band to elute is the labeled antibody.[13] Collect the fractions containing the purified conjugate.

F. Characterization of the Conjugate

-

Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per antibody molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Sulfo-Cy7 (~750 nm).

-

Calculate the DOL using the following formula:

-

Molar concentration of Dye = A_dye / ε_dye

-

Molar concentration of Protein = [A_280 - (A_dye x CF)] / ε_protein

-

DOL = Molar concentration of Dye / Molar concentration of Protein

-

Where:

-

A_dye is the absorbance at ~750 nm.

-

A_280 is the absorbance at 280 nm.

-

ε_dye is the molar extinction coefficient of Sulfo-Cy7 at its absorption maximum (~240,600 M⁻¹cm⁻¹).[7]

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.05 for Cy7).[13]

-

-

III. Storage

Store the labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.[13] For frozen storage, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50%.[13]

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| Low Labeling Efficiency | - Presence of primary amines in the buffer- Incorrect pH- Low protein concentration- Inactive EDC/Sulfo-NHS | - Use an amine-free buffer (PBS, MES)- Ensure reaction pH is optimal (8.0-9.0 for conjugation)- Concentrate the protein- Use fresh EDC/Sulfo-NHS solutions |

| Protein Precipitation | - High dye-to-protein ratio- Use of organic solvent (DMSO) | - Optimize the dye-to-protein molar ratio- Add the dye solution slowly while mixing- Ensure DMSO concentration is low in the final reaction mix |

| High Background Signal | - Incomplete removal of free dye | - Repeat the purification step or use a different purification method (e.g., dialysis) |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 4. Sulfo-Cy7.5 carboxylic acid | Fluorescent Dye | 2760599-02-6 | Invivochem [invivochem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Buy Sulfo-Cyanine7.5 carboxylic acid [smolecule.com]

- 7. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]

- 8. interchim.fr [interchim.fr]

- 9. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 11. researchgate.net [researchgate.net]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for Labeling Antibodies with Sulfo-Cy7 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the conjugation of Sulfo-Cy7 NHS ester, a near-infrared fluorescent dye, to antibodies. This procedure is critical for a variety of applications in biomedical research and drug development, including immunofluorescence, flow cytometry, Western blotting, and in vivo imaging.

Introduction

Sulfo-Cyanine7 (Sulfo-Cy7) is a water-soluble, near-infrared (NIR) fluorescent dye with excitation and emission maxima typically around 750 nm and 773 nm, respectively.[1][2] These spectral properties make it highly suitable for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[1] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy7 reacts efficiently with primary amine groups (-NH2), such as the side chains of lysine (B10760008) residues present on antibodies, to form stable, covalent amide bonds.[1][3] The sulfonate groups on the dye impart high aqueous solubility, which is particularly advantageous for labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.[1][2]

This protocol details the materials, procedures, and calculations required for the successful labeling of antibodies with Sulfo-Cy7 NHS ester, purification of the conjugate, and determination of the degree of labeling.

Key Experimental Parameters

Successful and reproducible labeling of antibodies with Sulfo-Cy7 NHS ester is dependent on several critical parameters. These should be optimized for each specific antibody and intended application.

| Parameter | Recommended Range/Value | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher antibody concentrations generally lead to improved labeling efficiency.[4][5] If the antibody concentration is below 1-2 mg/mL, it should be concentrated.[5][6][7] |

| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) | The reaction is pH-dependent. A slightly alkaline pH is required to ensure that the primary amine groups on the antibody are deprotonated and available for reaction with the NHS ester.[4][5] |

| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 | This ratio may require optimization. A typical starting point is a 10:1 to 15:1 molar excess of the dye.[5] |

| Reaction Time | 1 - 2 hours | The reaction is typically carried out for 1 hour at room temperature.[3][5] |

| Reaction Temperature | Room Temperature | Incubation at room temperature is generally sufficient.[3][6] |

| Buffer Composition | Amine-free buffer (e.g., PBS, bicarbonate buffer) | Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester and must be avoided.[5][8] |

Experimental Protocols

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled up or down as needed, while maintaining the same molar ratios.

-

Antibody (1 mg) in an amine-free buffer

-

Sulfo-Cy7 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Microcentrifuge tubes

-

Spectrophotometer

1. Antibody Preparation

-

Dissolve or dialyze the antibody into an amine-free buffer like PBS (pH 7.2-7.4) to a concentration of 2-10 mg/mL.[4][5]

-

If the antibody solution contains substances with primary amines such as Tris, glycine, or ammonium (B1175870) ions, or stabilizing proteins like BSA, it is crucial to remove them.[5][8] This can be achieved by dialysis against PBS or by using an antibody purification kit.[8][11]

-

Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding a small volume of 1 M sodium bicarbonate or another suitable alkaline buffer.[4][5]

2. Preparation of Sulfo-Cy7 NHS Ester Stock Solution

-

Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.[11]

-

Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[3][11] Vortex the solution until the dye is completely dissolved.[4]

-

This dye solution is sensitive to moisture and should be prepared fresh and used promptly.[4]

3. Antibody Labeling Reaction

-